1-Nitro-3-(pentyloxy)benzene
Overview
Description
1-Nitro-3-(pentyloxy)benzene is an organic compound with the molecular formula C11H15NO3 It consists of a benzene ring substituted with a nitro group (NO2) at the first position and a pentyloxy group (C5H11O) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pentyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the following steps:
Step 1: The reaction of 3-nitrophenol with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to form 3-(pentyloxy)nitrobenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(pentyloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
- Reduction of the nitro group yields 1-amino-3-(pentyloxy)benzene.
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the pentyloxy group can yield pentyloxybenzaldehyde or pentyloxybenzoic acid.
Scientific Research Applications
1-Nitro-3-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-3-(pentyloxy)benzene depends on the specific reaction or application. For example:
Reduction: The nitro group undergoes a series of electron transfer steps, ultimately forming an amino group.
Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Oxidation: The pentyloxy group undergoes oxidative cleavage, forming aldehydes or carboxylic acids.
Comparison with Similar Compounds
- 1-Nitro-2-(pentyloxy)benzene
- 1-Nitro-4-(pentyloxy)benzene
- 1-Nitro-3-(butyloxy)benzene
Comparison: 1-Nitro-3-(pentyloxy)benzene is unique due to the position of the nitro and pentyloxy groups on the benzene ring. This specific arrangement affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and may participate in reactions with varying selectivity and yield.
Properties
IUPAC Name |
1-nitro-3-pentoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMRMATJFGMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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